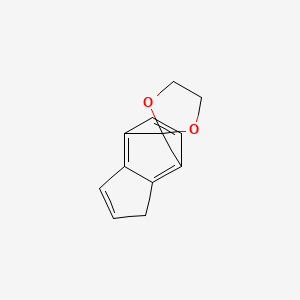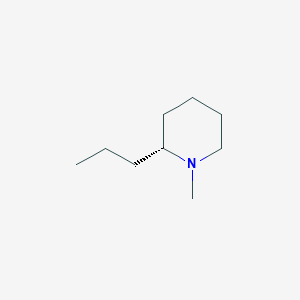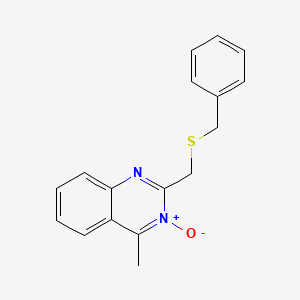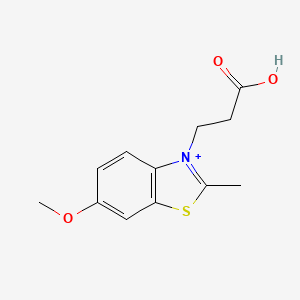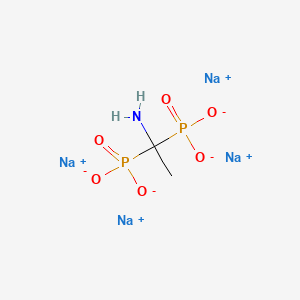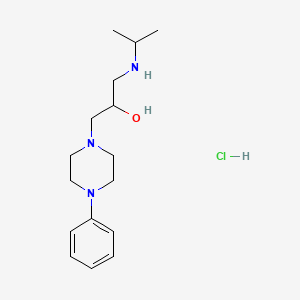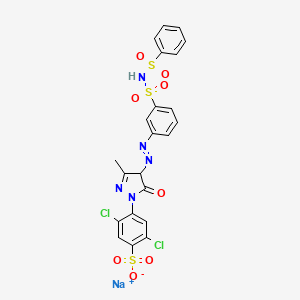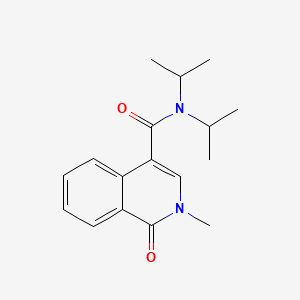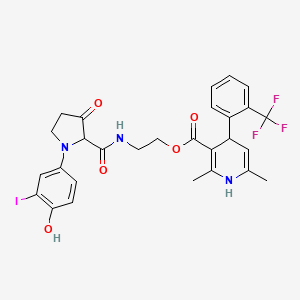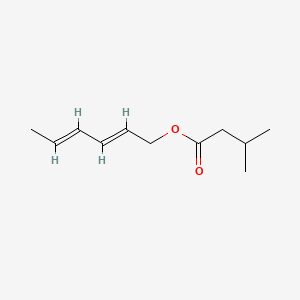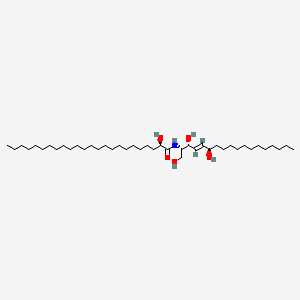
Ceramide 7
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ceramide 7 is a member of the ceramide family, which are sphingolipids composed of a sphingosine backbone linked to a fatty acid via an amide bond. Ceramides are crucial components of cell membranes and play significant roles in cellular signaling, differentiation, proliferation, and apoptosis. This compound, in particular, is known for its role in maintaining the skin barrier and retaining moisture, making it a popular ingredient in skincare products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ceramide 7 can be synthesized through several methods, including chemical synthesis and biotechnological approaches. The chemical synthesis typically involves the condensation of palmitoyl-CoA and serine to form 3-keto-dihydrosphingosine, which is then reduced to dihydrosphingosine. This intermediate is acylated to produce dihydroceramide, which is finally desaturated to form ceramide .
Industrial Production Methods: Industrial production of this compound often employs biotechnological methods using yeast or bacterial fermentation. These methods are considered more sustainable and environmentally friendly compared to traditional chemical synthesis. The fermentation process involves genetically engineered microorganisms that produce this compound through metabolic pathways .
Análisis De Reacciones Químicas
Types of Reactions: Ceramide 7 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ceramide-1-phosphate, which plays a role in cellular signaling.
Reduction: Reduction of this compound can lead to the formation of dihydroceramide.
Substitution: this compound can undergo substitution reactions to form different ceramide derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: Ceramide-1-phosphate.
Reduction: Dihydroceramide.
Substitution: Various ceramide derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ceramide 7 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study sphingolipid metabolism and signaling pathways.
Biology: Investigated for its role in cell membrane structure and function, as well as its involvement in cellular signaling and apoptosis.
Medicine: Explored for its potential therapeutic applications in treating skin disorders, such as atopic dermatitis and psoriasis, due to its ability to restore the skin barrier.
Industry: Widely used in the cosmetic industry for its moisturizing and skin barrier-enhancing properties
Mecanismo De Acción
Ceramide 7 exerts its effects through several mechanisms:
Cell Membrane Structure: It integrates into the lipid bilayer, maintaining membrane integrity and fluidity.
Cellular Signaling: this compound acts as a second messenger in various signaling pathways, including those involved in cell differentiation, proliferation, and apoptosis.
Molecular Targets: this compound interacts with specific proteins, such as protein phosphatases and kinases, to modulate their activity and influence cellular processes
Comparación Con Compuestos Similares
Ceramide 1: Known for its role in maintaining skin barrier function.
Ceramide 2: Involved in cellular signaling and apoptosis.
Ceramide 3: Important for skin hydration and barrier function
Uniqueness of Ceramide 7: this compound is unique due to its specific fatty acid composition and its significant role in skin barrier function and moisture retention. Its ability to integrate into the lipid bilayer and influence cellular signaling pathways makes it a valuable compound in both scientific research and industrial applications .
Propiedades
Número CAS |
873802-45-0 |
|---|---|
Fórmula molecular |
C42H83NO5 |
Peso molecular |
682.1 g/mol |
Nombre IUPAC |
(2R)-2-hydroxy-N-[(E,2S,3R,6R)-1,3,6-trihydroxyoctadec-4-en-2-yl]tetracosanamide |
InChI |
InChI=1S/C42H83NO5/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-22-23-24-26-28-30-32-34-41(47)42(48)43-39(37-44)40(46)36-35-38(45)33-31-29-27-25-14-12-10-8-6-4-2/h35-36,38-41,44-47H,3-34,37H2,1-2H3,(H,43,48)/b36-35+/t38-,39+,40-,41-/m1/s1 |
Clave InChI |
GBGUSZWBYGKEBA-VBYMIUBRSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCCCCC[C@H](C(=O)N[C@@H](CO)[C@@H](/C=C/[C@@H](CCCCCCCCCCCC)O)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCC(C(=O)NC(CO)C(C=CC(CCCCCCCCCCCC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


